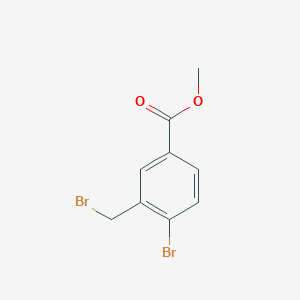

Methyl 4-bromo-3-(bromomethyl)benzoate

Overview

Description

Methyl 4-bromo-3-(bromomethyl)benzoate is an ester . It is a lachrymator and an important drug intermediate . The ester group is slightly twisted out of the plane of the central aromatic ring .

Molecular Structure Analysis

The molecular formula of this compound is C9H9BrO2 . The molecular weight is 229.07 g/mol . The SMILES string is COC(=O)c1ccc(CBr)cc1 . The InChI is 1S/C9H9BrO2/c1-12-9(11)8-4-2-7(6-10)3-5-8/h2-5H,6H2,1H3 .Physical And Chemical Properties Analysis

The boiling point of this compound is 130-135 °C/2 mmHg (lit.) . The melting point is 57-58 °C (lit.) .Scientific Research Applications

Synthesis and Chemical Properties

- Synthesis Optimization : A study focused on the synthesis of Methyl 4-(bromomethyl)benzoate by reacting methyl 4-methylbenzoate with N-bromosuccinimide under optimized conditions, achieving a high yield of 90.5% (Bi Yun-mei, 2012).

- Crystal Structure Analysis : Comparative analysis of crystal structures of related compounds highlighted the role of hydrogen bonds and π–π interactions in forming two-dimensional architectures (P. A. Suchetan et al., 2016).

- Advanced Synthesis Applications : Research into the palladium-catalyzed, allylic amination of unsaturated sugars showcases a novel synthesis approach, demonstrating the compound's utility in complex organic syntheses (H. H. Baer & Zaher S. Hanna, 1981).

Material Science and Engineering

- Copolymerization Studies : Investigations into the thermal reactions of alkali 4-(bromomethyl)benzoate–bromoacetate binary systems have provided insights into solid-state copolymerization, contributing to material science (Mari Inoki et al., 1997).

Novel Reagents and Reaction Mechanisms

- Wittig Reaction Kinetics : The synthesis of liquid crystal intermediates via the Wittig reaction illustrates the compound's role in producing high-yield, high-selectivity reactions, offering insights into reaction kinetics and mechanisms (Maw‐Ling Wang et al., 2007).

Safety and Hazards

Methyl 4-bromo-3-(bromomethyl)benzoate is considered hazardous . It may cause harm if swallowed, cause severe skin burns and eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause respiratory irritation . Safety measures include wearing protective gloves/clothing/eye protection/face protection, using only outdoors or in a well-ventilated area, and washing face, hands, and any exposed skin thoroughly after handling .

Future Directions

Mechanism of Action

Target of Action

Methyl 4-bromo-3-(bromomethyl)benzoate is an organic compound that is primarily used as a drug intermediate

Mode of Action

The mode of action of this compound is not well-documented. As an intermediate, it likely interacts with other compounds during synthesis to form new compounds. The bromomethyl group (-CH2Br) is a good leaving group, which can be replaced by nucleophiles in reactions, leading to various transformations .

Biochemical Pathways

It’s known to be used in the synthesis of 9-o-(4-carboxybenzyl)berberine (cbb) , suggesting it may play a role in pathways where CBB is involved.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other compounds can affect its reactivity and stability. It’s also important to note that it’s a lachrymator and should be handled with care .

Biochemical Analysis

Biochemical Properties

It is known that it is used in the preparation of potential anti-HIV agents . It is also used as a catalyst for rearrangement of benzylthiothiazoline derivatives in the preparation of aldose reductase inhibitors .

Molecular Mechanism

It is known to be used in the synthesis of potential anti-HIV agents , suggesting it may interact with viral proteins or enzymes

properties

IUPAC Name |

methyl 4-bromo-3-(bromomethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Br2O2/c1-13-9(12)6-2-3-8(11)7(4-6)5-10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRJDNFSKEWOMIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)Br)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00466667 | |

| Record name | Methyl 4-bromo-3-(bromomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00466667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

142031-67-2 | |

| Record name | Methyl 4-bromo-3-(bromomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00466667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-Bromo-3-(bromomethyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

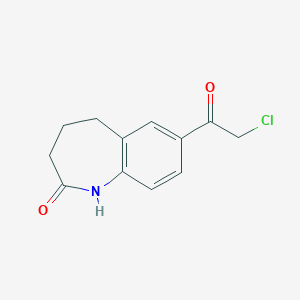

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(4-fluorobenzyl)-1H-indol-3-yl]acetic acid](/img/structure/B185861.png)

![4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B185889.png)